![molecular formula C9H14N2O2 B6350101 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 2091481-70-6](/img/structure/B6350101.png)
5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid” is an organic compound containing a pyrazole ring and a carboxylic acid group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms. The 2,2-dimethylpropyl group is an alkyl chain, and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,2-dimethylpropyl group, and the carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and a carboxylic acid group, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in reactions with electrophiles or nucleophiles, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
- C5-BPP acts as a ligand, forming stable complexes with metal ions. Its unique structure allows it to selectively extract trivalent actinide cations (such as Am(III)) from solutions containing nitric acid. This selectivity over lanthanides (e.g., Eu(III)) makes it valuable for nuclear waste management and environmental remediation .
- Researchers have evaluated the stability of solvents containing C5-BPP against gamma irradiation. The compound remains intact even at high absorbed doses, making it suitable for applications in radiation environments .
- Carbenes, including C5-BPP, serve as versatile intermediates in organic synthesis. Although carbenes are generally transient, stable N-heterocyclic carbenes (NHCs) like C5-BPP find use in transition metal catalysis and organo-catalysis. They facilitate complex natural product synthesis and other synthetic methodologies .
Metal Complexation and Extraction
Gamma-Radiolytic Stability
Organic Synthesis and Catalysis
Mechanism of Action
Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. The biological activity of such a compound would likely depend on its interactions with biological molecules, which could be influenced by the presence of the pyrazole ring and the carboxylic acid group .
Safety and Hazards
Future Directions
The study of new organic compounds like “5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid” could open up new possibilities in various fields, including medicinal chemistry, materials science, and more. Future research could focus on exploring the synthesis, properties, and potential applications of this compound .
properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)4-7-6(8(12)13)5-10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVYPDLSDTPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=C(C=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
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